5-Androsten-3-|A-ol-17-one-d6

Description

Significance of Deuterated Analogs in Academic Investigations

Deuterated analogs, where one or more hydrogen atoms are replaced by deuterium (B1214612), are particularly significant in steroid research for several reasons. They are invaluable as internal standards in quantitative mass spectrometry. sigmaaldrich.comsigmaaldrich.com When analyzing biological samples, which are complex matrices, variations in sample preparation and instrument response can lead to inaccurate quantification. sigmaaldrich.com By adding a known amount of a deuterated steroid analog to the sample, these variations can be corrected for, as the labeled and unlabeled compounds behave almost identically during extraction, derivatization, and chromatography. dshs-koeln.de

The use of deuterated standards is a preferred method for overcoming challenges such as ion suppression and signal drift in liquid chromatography-mass spectrometry (LC-MS) analysis. sigmaaldrich.com This approach significantly enhances the accuracy and precision of steroid quantification, which is crucial for diagnosing hormonal disorders, monitoring therapeutic drug levels, and in anti-doping analysis. sigmaaldrich.com The World Anti-Doping Agency (WADA) has specifically endorsed the use of deuterated internal standards to ensure analytical integrity.

Overview of 5-Androsten-3β-ol-17-one-d6 as a Research Probe

5-Androsten-3β-ol-17-one, also known as dehydroepiandrosterone (B1670201) (DHEA), is a prolific circulating steroid hormone in humans. isotope.commdpi.com Its deuterated form, 5-Androsten-3β-ol-17-one-d6 (DHEA-d6), is a synthetically modified version where six hydrogen atoms have been replaced with deuterium. isotope.com This isotopic labeling makes it an ideal internal standard for the quantitative analysis of endogenous DHEA and related steroids in various biological matrices.

The primary application of 5-Androsten-3β-ol-17-one-d6 is in research and clinical laboratories that employ mass spectrometry to measure steroid profiles. It is used to construct calibration curves and as an internal standard to ensure the accuracy of the quantification of its unlabeled counterpart. sciex.comchromatographytoday.com The distinct mass shift provided by the six deuterium atoms allows for clear differentiation from the endogenous analyte in a mass spectrum, while its chemical properties ensure it co-elutes and ionizes similarly, effectively correcting for analytical variability. dshs-koeln.de

Compound Data

Below are tables detailing the properties of the unlabeled compound and its deuterated analog.

Table 1: Properties of 5-Androsten-3β-ol-17-one (Dehydroepiandrosterone)

| Property | Value |

| Common Name | Dehydroepiandrosterone (DHEA) |

| Systematic Name | (3β)-3-Hydroxyandrost-5-en-17-one |

| Molecular Formula | C₁₉H₂₈O₂ |

| CAS Number | 53-43-0 |

Data sourced from public chemical databases. isotope.com

Table 2: Properties of 5-Androsten-3β-ol-17-one-d6

| Property | Value |

| Common Name | Dehydroepiandrosterone-d6 |

| Systematic Name | 5-Androsten-3β-ol-17-one-d6 |

| Molecular Formula | C₁₉H₂₂D₆O₂ |

| CAS Number | 1261254-39-0 |

Data sourced from public chemical databases. isotope.com

Research Findings and Applications

Research studies have consistently demonstrated the utility of deuterated steroids, including DHEA-d6, in enhancing the reliability of steroid analysis. In methods developed for the high-throughput quantification of steroids in human plasma, deuterated internal standards are crucial for achieving accurate, matrix-matched quantification across a wide range of concentrations. chromatographytoday.com The use of such standards is integral to methods that aim to quantify a panel of steroids simultaneously, which is often necessary for clinical applications. sciex.commdpi.com

The synthesis of deuterated steroids is a critical aspect of their availability for research. nih.gov The placement and stability of the deuterium labels are important considerations to prevent back-exchange of deuterium for hydrogen, which could compromise the accuracy of the analysis. sigmaaldrich.com For 5-Androsten-3β-ol-17-one-d6, the deuterium atoms are placed at stable positions on the steroid backbone to ensure isotopic integrity throughout the analytical process.

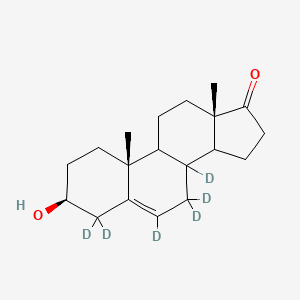

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H28O2 |

|---|---|

Molecular Weight |

294.5 g/mol |

IUPAC Name |

(3S,10R,13S)-4,4,6,7,7,8-hexadeuterio-3-hydroxy-10,13-dimethyl-2,3,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3/t13-,14?,15?,16?,18-,19-/m0/s1/i3D,4D2,11D2,14D |

InChI Key |

FMGSKLZLMKYGDP-OYFVOCELSA-N |

Isomeric SMILES |

[2H]C1=C2[C@](CC[C@@H](C2([2H])[2H])O)(C3CC[C@]4(C(C3(C1([2H])[2H])[2H])CCC4=O)C)C |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C |

Origin of Product |

United States |

Synthetic Methodologies for 5 Androsten 3 |a Ol 17 One D6

Deuterium (B1214612) Incorporation Strategies

The placement of deuterium atoms onto the steroid framework can be accomplished through chemical pathways or by using biological catalysts. The selection of the method is dictated by the desired labeling pattern and the required level of isotopic enrichment.

Chemical synthesis provides precise control over the placement and stereochemistry of deuterium atoms. These multi-step processes often begin with a readily available steroid precursor and employ deuterated reagents at key stages.

A common strategy for introducing deuterium involves the reduction of specific functional groups using a deuterium-donating agent. For example, a precursor containing a ketone can be reduced with sodium borodeuteride (NaBD₄) to introduce a deuterium atom at a specific position with controlled stereochemistry. nih.gov To achieve the "d6" designation, this process, or others like it, would be repeated or combined with other deuteration techniques. One published synthesis of a deuterated DHEA analog involved an 11-step process starting from 19-hydroxy-17-oxoandrost-5-en-3β-yl acetate (B1210297) to produce a d3-labeled compound, illustrating the complexity of these syntheses. nih.gov Another route to a d4-labeled DHEA started from testosterone, proceeding through a 2,2,4,6-d4-Δ3,5-dien-3-ol acetate intermediate. jst.go.jp The stability of the deuterium labels is a critical consideration; they must be placed in positions not susceptible to back-exchange with protons from the environment. sigmaaldrich.comlgcstandards.com

Table 1: Selected Reagents in Chemical Deuteration of Steroids

| Reagent | Typical Use | Reference |

| Sodium Borodeuteride (NaBD₄) | Reduction of ketones to deuterated alcohols. | nih.gov |

| Lithium Aluminum Deuteride (LiAlD₄) | Reduction of esters and carboxylic acids to deuterated alcohols. | nih.gov |

| Deuterium Gas (D₂) with Catalyst | Hydrogenation of double bonds. | cdnsciencepub.com |

| Deuterium Oxide (D₂O) | Source of deuterium for exchange reactions, often catalyzed by acid, base, or metals. | nih.govresearchgate.netresearchgate.net |

Biocatalytic methods leverage the high specificity of enzymes to introduce deuterium atoms, often from a heavy water (D₂O) medium. ansto.gov.au This approach can achieve regio- and stereoselectivity that is difficult to replicate with traditional chemical methods. mdpi.com Enzymes such as ketosteroid isomerases or cytochrome P450s can be employed. ansto.gov.aumdpi.com For instance, enzymes can catalyze the exchange of protons for deuterons at positions near a carbonyl group or perform stereospecific hydroxylations which can then be chemically modified. researchgate.netacs.org While highly specific, the development of biocatalytic processes can be complex, requiring careful selection and engineering of the enzyme and optimization of reaction conditions. ansto.gov.aumdpi.com These methods are of growing interest for creating deuterated metabolites for research. mdpi.comacs.org

Isotopic Purity Assessment and Structural Elucidation

After synthesis, rigorous analysis is required to confirm that the deuterium atoms are in the correct positions and that the sample has a high percentage of the desired d6-isotopologue. This verification is crucial for the compound's function as an internal standard. rsc.orglgcstandards.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural verification. lgcstandards.com The process involves several NMR techniques:

¹H NMR (Proton NMR): In a ¹H NMR spectrum of the deuterated compound, the disappearance of a proton signal from a specific position compared to the spectrum of the unlabeled DHEA indicates successful substitution with deuterium. nih.gov

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei. It provides definitive confirmation of the deuterium locations, as each position in the molecule has a characteristic chemical shift. sigmaaldrich.commagritek.com The chemical shifts in ²H NMR are equivalent to those in ¹H NMR. illinois.edu

¹³C NMR: The attachment of deuterium to a carbon atom causes a small, predictable shift in that carbon's signal (an isotope effect), providing further evidence of the label's position. cdnsciencepub.com Two-dimensional NMR techniques, such as ¹H-¹³C correlation spectra with ²H decoupling, can precisely identify which proton on a methylene (B1212753) group has been stereospecifically replaced by deuterium. cdnsciencepub.com

Table 2: Example NMR Data Interpretation for Deuteration

| NMR Technique | Observation in Deuterated Sample | Interpretation | Reference |

| ¹H NMR | Disappearance of a specific proton signal. | Successful D-for-H substitution at that position. | nih.gov |

| ²H NMR | Appearance of a signal at a specific chemical shift. | Direct confirmation of deuterium at that position. | sigmaaldrich.commagritek.com |

| ¹³C NMR | Small upfield shift of a carbon signal. | Confirms attachment of deuterium to that carbon. | cdnsciencepub.com |

High-Resolution Mass Spectrometry (HRMS) is used to determine the isotopic purity or enrichment of the final product. rsc.org HRMS can accurately measure the mass-to-charge (m/z) ratio of the compound, allowing it to distinguish between molecules with different numbers of deuterium atoms (e.g., d0, d1, d2...d6). nih.gov By analyzing the relative intensities of these different mass peaks in the spectrum, a percentage for the isotopic purity can be calculated. rsc.org For use as an internal standard, it is crucial that the sample consists overwhelmingly of the d6-labeled species, typically with an isotopic purity greater than 98%, to ensure accurate quantification in analytical assays. avantiresearch.comcerilliant.com

Advanced Analytical Methodologies Utilizing 5 Androsten 3 |a Ol 17 One D6

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry (MS) coupled with chromatographic separation is the gold standard for steroid analysis, offering high sensitivity and specificity. researchgate.net 5-Androsten-3β-ol-17-one-d6 plays a pivotal role in these techniques, ensuring the reliability of quantitative results.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is a powerful technique for the simultaneous quantification of multiple steroids in complex biological samples like serum and urine. nih.govnih.gov In these assays, 5-Androsten-3β-ol-17-one-d6 is frequently employed as an internal standard. researchgate.net The use of a deuterated internal standard is crucial for correcting variations in sample preparation and instrument response, which is a key principle of isotope dilution mass spectrometry. sigmaaldrich.com

For instance, in the development of multi-steroid profiling methods, researchers utilize deuterated standards to ensure accurate quantification, even when a specific labeled analog for every analyte is not available. medrxiv.org The distinct mass-to-charge ratio (m/z) of the deuterated standard allows it to be distinguished from the native analytes, while its similar chemical behavior ensures it experiences comparable extraction recovery and ionization efficiency. mdpi.com LC-MS/MS methods have been successfully developed and validated for the analysis of a wide range of steroids, including DHEA and its metabolites, in various clinical and research settings. nih.govplos.org

Table 1: LC-MS/MS Parameters for Steroid Analysis

| Parameter | Description |

|---|---|

| Chromatography | |

| Column | Typically a reversed-phase column (e.g., C18) is used for separation. nih.govresearchgate.net |

| Mobile Phase | A gradient of aqueous and organic solvents, often with additives like formic acid. researchgate.netunige.ch |

| Flow Rate | Optimized for the specific column and separation. |

| Mass Spectrometry | |

| Ionization Mode | Electrospray ionization (ESI) is commonly used, often in positive mode for androgens. nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. americanlaboratory.com |

| Precursor/Product Ions | Specific ion transitions are monitored for each analyte and the internal standard. plos.org |

This table provides a general overview of typical LC-MS/MS parameters. Specific conditions are optimized for each individual assay.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Steroid Analysis

GC-MS is another cornerstone technique for steroid analysis, often requiring derivatization of the steroids to increase their volatility and improve chromatographic performance. researchgate.netrug.nl 5-Androsten-3β-ol-17-one-d6 is also utilized as an internal standard in GC-MS-based methods for steroid profiling. uu.nluu.nl The use of an internal standard is critical for achieving accurate quantification in GC-MS, as it compensates for losses during the extensive sample preparation and derivatization steps. nih.gov

In doping analysis, for example, GC-MS is used to detect the abuse of endogenous steroids. uu.nl The analysis of steroid profiles, including metabolites of DHEA, helps in identifying abnormal hormonal levels. uu.nl The stable isotope-labeled internal standard ensures the reliability of these sensitive measurements.

Table 2: Typical GC-MS Parameters for Steroid Analysis

| Parameter | Description |

|---|---|

| Gas Chromatography | |

| Column | A capillary column with a non-polar stationary phase is typically used. researchgate.net |

| Temperature Program | A programmed temperature ramp is employed to separate the different steroid derivatives. researchgate.net |

| Injection Mode | Splitless or pulsed splitless injection is often used for trace analysis. |

| Derivatization | |

| Reagents | Silylating agents (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) are commonly used to form trimethylsilyl (B98337) (TMS) derivatives. rug.nl |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI) is the standard ionization technique. |

| Detection Mode | Selected Ion Monitoring (SIM) or tandem MS (MS/MS) can be used for quantification. researchgate.net |

This table outlines general GC-MS parameters. Specific conditions are tailored to the analytes of interest.

Ion Mobility Spectrometry Integration for Enhanced Separation

The integration of ion mobility spectrometry (IMS) with mass spectrometry adds another dimension of separation, further enhancing the specificity of steroid analysis. This technique separates ions based on their size, shape, and charge, providing an additional level of identification and separation from interfering compounds. While specific applications detailing the use of 5-Androsten-3β-ol-17-one-d6 with IMS are not as prevalent in the provided search results, the principles of using an internal standard remain the same. The added separation power of IMS can be particularly beneficial in complex matrices where isobaric interferences are a concern.

Role as an Internal Standard in Quantitative Assays

The primary and most crucial role of 5-Androsten-3β-ol-17-one-d6 in analytical chemistry is its function as an internal standard in quantitative assays. industry.gov.au Its use is fundamental to the principle of isotope dilution mass spectrometry, a powerful technique for achieving high accuracy and precision. nih.gov

Principles of Isotope Dilution Mass Spectrometry in Steroidomics

Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for quantitative analysis. nih.gov The core principle involves adding a known amount of an isotopically labeled version of the analyte (the internal standard, e.g., 5-Androsten-3β-ol-17-one-d6) to the sample at the beginning of the analytical process. sigmaaldrich.com The labeled standard is chemically identical to the native analyte and therefore behaves identically during extraction, derivatization, and chromatographic separation. mdpi.com

Because the internal standard and the analyte have different masses, they can be distinguished by the mass spectrometer. The ratio of the signal from the native analyte to the signal from the labeled internal standard is measured. This ratio is then used to calculate the concentration of the native analyte in the original sample, effectively correcting for any sample loss or variation in instrument response. unige.ch This approach significantly improves the accuracy and precision of the measurement, making it the preferred method for steroid quantification in clinical and research applications. otsuka.co.jpnih.gov

Method Development and Validation for Analytical Accuracy and Precision

The development and validation of analytical methods using 5-Androsten-3β-ol-17-one-d6 as an internal standard follow rigorous guidelines to ensure their reliability. nih.gov Validation parameters typically include linearity, accuracy, precision, selectivity, and stability. nih.gov

Linearity: Calibration curves are constructed by analyzing standards containing known concentrations of the native analyte and a fixed concentration of the internal standard. lcms.cz The response ratio is plotted against the analyte concentration, and a linear regression is performed.

Accuracy and Precision: Accuracy is assessed by analyzing quality control (QC) samples with known concentrations and comparing the measured values to the nominal values. nih.gov Precision is determined by repeatedly analyzing QC samples at different concentrations to evaluate the repeatability (intra-assay precision) and reproducibility (inter-assay precision) of the method. nih.gov

Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix is evaluated. The use of a deuterated internal standard greatly enhances selectivity. americanlaboratory.com

Recovery and Matrix Effects: Extraction recovery is determined to assess the efficiency of the sample preparation process. nih.gov Matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, are also evaluated. The use of a co-eluting isotopically labeled internal standard is the most effective way to compensate for matrix effects. unige.ch

The successful validation of these parameters ensures that the analytical method is robust, reliable, and fit for its intended purpose, whether for clinical diagnostics, research, or anti-doping analysis. nih.govwur.nl

Compensation for Matrix Effects and Sample Loss During Preparation

In quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix effects can significantly impact results by suppressing or enhancing the ionization of the target analyte. mdpi.com Similarly, sample loss during multi-step extraction and clean-up procedures is a common source of error.

5-Androsten-3β-ol-17-one-d6 is introduced into a biological sample at the very beginning of the preparation process. separations.co.za Because it behaves almost identically to the endogenous, non-labeled DHEA throughout extraction, purification, and chromatographic separation, any loss of the target analyte will be mirrored by a proportional loss of the internal standard. sigmaaldrich.com Likewise, it experiences the same ion suppression or enhancement effects in the mass spectrometer's ion source. sigmaaldrich.commdpi.com

By calculating the ratio of the analyte's response to the internal standard's response, these variations are effectively normalized. allenpress.com This stable isotope dilution method corrects for both physical sample loss and signal fluctuations, leading to significantly improved precision and accuracy in the final concentration measurement. sigmaaldrich.comseparations.co.za Researchers often prefer deuterated standards for this purpose; however, careful selection is necessary to ensure the isotopic label is stable and does not interfere with the analyte's signal. sigmaaldrich.comresearchgate.net

Chromatographic Separation Technologies

Chromatography is essential for separating target steroids from other endogenous compounds before detection. The choice between liquid and gas chromatography depends on the analyte's properties and the specific requirements of the analysis.

Optimization of High-Performance Liquid Chromatography (HPLC) Conditions

High-Performance Liquid Chromatography (HPLC), especially when coupled with tandem mass spectrometry (LC-MS/MS), is a preferred method for steroid analysis due to its high specificity and sensitivity without the need for derivatization. sciex.com The separation of 5-Androsten-3β-ol-17-one and its deuterated standard from other isomers and metabolites is crucial.

Optimization of HPLC conditions involves several key parameters. Reversed-phase chromatography is commonly employed, utilizing columns that provide robust separation of structurally similar steroids.

Table 1: Example HPLC Parameters for Steroid Separation

| Parameter | Condition | Source |

|---|---|---|

| Column | Kinetex Biphenyl (B1667301) (2.6 µm, 100 x 2.1 mm) | sciex.com |

| Mobile Phase A | Water with 0.1% Formic Acid | mdpi.com |

| Mobile Phase B | Methanol (B129727) with 0.1% Formic Acid | mdpi.com |

| Gradient | A multi-step gradient is typically used to resolve a wide range of steroids. For example, starting at 10% B, increasing to 80% B, then adjusting to 50% B before re-equilibration. | mdpi.com |

| Flow Rate | 0.2 to 0.5 mL/min |

| Detection | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode | allenpress.com |

The use of a biphenyl stationary phase can offer unique selectivity for aromatic and conjugated systems found in steroids. sciex.com The acidic mobile phase modifier (formic acid) aids in the protonation of the analytes, which is beneficial for positive ion mode electrospray ionization (ESI) in the mass spectrometer. mdpi.com

Gas Chromatography Derivatization Strategies for Volatile Analytes

Gas chromatography (GC) is another powerful technique for steroid analysis, prized for its high resolving power. researchgate.net However, steroids like 5-Androsten-3β-ol-17-one are not sufficiently volatile or thermally stable for direct GC analysis. researchgate.netmdpi.com Therefore, a chemical derivatization step is mandatory to convert the polar hydroxyl and ketone groups into more volatile and stable ethers or esters. researchgate.netnih.gov

The most common derivatization strategy is silylation, which replaces active hydrogens on hydroxyl groups with a trimethylsilyl (TMS) group. A combination of reagents is often used to also derivatize the less reactive ketone group at the C-17 position.

Table 2: Common GC Derivatization Reagents for Keto-Steroids

| Reagent Mixture | Target Groups | Typical Reaction Conditions | Source |

|---|---|---|---|

| BSTFA + TMCS (e.g., 10%) | Hydroxyl groups and, under harsher conditions, ketone groups. | 56°C for 10 minutes to minimize derivatization of the 3-keto group. | nih.gov |

| MSTFA / NH₄I / Dithioerythritol | Hydroxyl and ketone groups. | 70°C for 15 minutes. | oup.com |

This process, often involving reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) or ammonium (B1175870) iodide (NH₄I), creates TMS-ethers and TMS-enolethers that exhibit excellent chromatographic properties. nih.govoup.com The choice of reagent and reaction conditions (temperature and time) is optimized to ensure complete and reproducible derivatization without creating unwanted byproducts. nih.gov

Sample Preparation Techniques for Complex Biological Matrices

The accurate measurement of steroids in biological matrices such as serum, plasma, or urine is challenging due to the low concentrations of the analytes and the high abundance of interfering substances like proteins and phospholipids. mdpi.comthermofisher.comnih.gov Therefore, robust sample preparation involving extraction and clean-up is a prerequisite for reliable analysis.

Extraction Protocols for Steroid Isolation

The goal of extraction is to efficiently isolate the steroids from the bulk of the biological matrix. Two primary techniques are widely used: liquid-liquid extraction (LLE) and solid-phase extraction (SPE). mdpi.com

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analytes between the aqueous sample and an immiscible organic solvent. Solvents like diethyl ether or mixtures of hexane (B92381) and ethyl acetate (B1210297) are common. While effective, LLE can be labor-intensive and consume large volumes of organic solvents. nih.gov

Solid-Phase Extraction (SPE): SPE has become the method of choice for steroid analysis due to its efficiency, selectivity, and potential for automation. separations.co.zathermofisher.com It uses a solid sorbent packed into a cartridge or 96-well plate to retain the analytes from the liquid sample.

Table 3: Typical Solid-Phase Extraction (SPE) Protocol for Steroids in Serum

| Step | Procedure | Purpose | Source |

|---|---|---|---|

| Pre-treatment | Serum (e.g., 200 µL) is mixed with an internal standard solution (containing 5-Androsten-3β-ol-17-one-d6) and often a protein precipitation agent (e.g., zinc sulfate, methanol). | Release steroids from binding proteins and precipitate major interferences. | sciex.com |

| Conditioning | The SPE sorbent (e.g., reversed-phase polymer like Strata-X or Oasis HLB) is washed with methanol and then water/buffer. | To activate the sorbent for proper analyte retention. | separations.co.zasciex.com |

| Loading | The pre-treated sample is passed through the SPE sorbent. | Steroids are retained on the sorbent while salts and polar components pass through. | sciex.comthermofisher.com |

| Washing | The sorbent is washed with a weak solvent (e.g., water or a low-percentage organic solvent mixture). | To remove remaining hydrophilic interferences. | separations.co.za |

| Elution | The retained steroids are eluted from the sorbent using a strong organic solvent (e.g., methanol, acetonitrile, or ethyl acetate). | To collect the purified and concentrated analytes. | separations.co.zasciex.com |

Polymeric reversed-phase or mixed-mode ion-exchange sorbents are frequently used, offering high recovery for a broad range of steroids. biotage.comphenomenex.comresearchgate.net

Clean-up Procedures for Interfering Substance Removal

While the initial extraction removes a significant portion of interferences, further clean-up is often necessary, especially for ultra-sensitive analyses. The SPE process itself is a major clean-up step. nih.gov The wash steps are critical for removing substances that could cause matrix effects. For example, a wash with a water/methanol mixture can remove salts and other polar molecules, while the choice of elution solvent can leave highly lipophilic compounds, like lipids, behind on the SPE cartridge. nih.gov

In some protocols, a protein precipitation step (e.g., using acetonitrile, methanol, or zinc sulfate) is performed before SPE to remove the majority of proteins, which can otherwise clog the extraction column and interfere with the analysis. sciex.comnih.gov The combination of protein precipitation followed by a well-optimized SPE protocol provides a clean extract, ensuring the integrity and accuracy of the subsequent chromatographic analysis. phenomenex.com

Investigations into Steroid Biosynthesis and Metabolic Pathways Using 5 Androsten 3 |a Ol 17 One D6

Elucidation of Precursor-Product Relationships in Steroidogenesis

The use of d6-DHEA has been instrumental in clarifying the flow of steroids through the metabolic cascade known as steroidogenesis. By introducing this labeled precursor into biological systems, scientists can accurately track its conversion into downstream hormones, thereby mapping the metabolic flux and identifying the primary pathways active in specific cells or tissues.

In vitro cell culture models are fundamental for studying steroid metabolism at the cellular level. When cells are incubated with d6-DHEA, the subsequent appearance of deuterated metabolites in the cell culture medium or cell lysate can be precisely quantified over time. This approach provides direct insight into the activity of specific steroidogenic pathways within that cell type.

A notable application of this technique was demonstrated in a study investigating steroid metabolism in platinum-sensitive and platinum-resistant high-grade serous ovarian cancer (HGSOC) cell lines. Researchers incubated the cells with DHEA and used d6-DHEA as an internal standard to ensure accurate quantification of metabolite formation. The study revealed that platinum-sensitive cells actively metabolized DHEA. A significant portion was converted into DHEA-S through the action of sulfotransferases (SULTs), while another fraction was oxidized to androstenedione (B190577) (AD) by 3β-hydroxysteroid-dehydrogenase (3β-HSD). This conversion to androstenedione was further followed by a smaller conversion to testosterone (T) via 17β-hydroxysteroid-dehydrogenase (17β-HSD) activity. In contrast, the platinum-resistant cell lines exhibited markedly lower formation rates of these metabolites, indicating altered steroidogenic activity associated with chemotherapy resistance univie.ac.at.

The metabolic conversion rates observed in the platinum-sensitive HGSOC cell lines provide a clear example of how metabolic flux can be traced from a precursor.

Table 1: Metabolic Conversion of DHEA in Platinum-Sensitive Ovarian Cancer Cell Lines Data derived from studies on HGSOC cell lines, illustrating the rate of metabolite formation from the precursor DHEA univie.ac.at.

| Cell Line | DHEA-S Formation Rate (fmol/10⁶ cells/h) | Androstenedione (AD) Formation Rate (fmol/10⁶ cells/h) | Testosterone (T) Formation Rate (fmol/10⁶ cells/h) |

|---|---|---|---|

| 13363 | Data not specified | 697.2 ± 96.5 | 38.5 ± 4.5 |

| 13699 | Data not specified | 541.9 ± 77.3 | 21.8 ± 2.6 |

Ex vivo models, which involve the use of intact tissue outside of the living organism, offer a bridge between in vitro cell studies and in vivo complexity. These models maintain the native cellular architecture and interactions, providing a more physiologically relevant context for metabolic studies. In such experiments, d6-DHEA can be introduced into the medium perfusing or incubating the tissue.

For instance, d6-DHEA is utilized as an internal standard in ex vivo incubation studies of human adipose tissue to investigate the metabolism of other steroids biorxiv.orgsemanticscholar.org. In these studies, subcutaneous and omental adipose tissue samples are incubated with steroid precursors like cortisone or 11-ketoandrostenedione. The formation of various metabolites is then quantified using LC-MS/MS. By including d6-DHEA in the internal standard mixture, researchers can correct for variations in sample extraction and analytical performance, thereby achieving accurate quantification of the metabolic products biorxiv.orgsemanticscholar.org. This application, while not using d6-DHEA as the primary tracer, underscores its critical role in enabling precise measurements within complex ex vivo systems that model peripheral steroid metabolism.

Enzymatic Biotransformation Studies

Isotopically labeled substrates like d6-DHEA are invaluable for detailed investigations of the enzymes that drive steroid metabolism. They allow for the precise characterization of enzyme activity and can be used to explore the fundamental mechanisms of enzyme-catalyzed reactions.

The activity of specific steroidogenic enzymes can be directly assayed by incubating a purified enzyme or a cellular system expressing the enzyme with d6-DHEA and measuring the rate of formation of the corresponding deuterated product.

A clear example of this is in the characterization of sulfotransferase (SULT) activity. SULTs are responsible for the sulfation of steroids, a key reaction in regulating their biological activity and clearance. In one study, researchers developed an in vitro system using recombinant human SULT enzymes expressed in permeabilized yeast cells. These "enzyme bags" were used to synthesize sulfated metabolites. When d6-DHEA was used as a substrate with yeast expressing the SULT2A1 enzyme, it was efficiently converted to its sulfated form, d6-dehydroepiandrosterone sulfate (d6-DHEAS) frontiersin.orgfu-berlin.de. This biotransformation confirms the specific activity of SULT2A1 towards DHEA and provides a method for producing stable isotope-labeled steroid sulfate standards for use in other research frontiersin.org.

Table 2: Enzymatic Sulfation of D6-DHEA by Recombinant Human Sulfotransferases This table summarizes the findings from an in vitro biotransformation study using yeast-expressed SULT enzymes and d6-DHEA as a substrate frontiersin.org.

| Enzyme Isoform | Substrate | Product | Biotransformation Observed |

|---|---|---|---|

| SULT2A1 | 5-Androsten-3β-ol-17-one-d6 | d6-Dehydroepiandrosterone sulfate | Yes |

| SULT1E1 | 5-Androsten-3β-ol-17-one-d6 | d6-Dehydroepiandrosterone sulfate | Yes |

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. Measuring the KIE can provide profound insights into the reaction mechanism, particularly the rate-limiting step and the geometry of the transition state.

While specific studies detailing the KIE for enzymatic reactions using d6-DHEA as the substrate are not widely documented in the reviewed literature, the principle remains a key application for such deuterated compounds. For a reaction involving the cleavage of a carbon-deuterium (C-D) bond in the rate-determining step, the reaction would proceed more slowly compared to the cleavage of a carbon-hydrogen (C-H) bond. This is known as a primary KIE. By comparing the kinetic parameters (like Vmax and Km) of an enzyme using both DHEA and d6-DHEA as substrates, researchers could determine if a C-H bond cleavage at a deuterated position is involved in the rate-limiting step of the conversion.

Identification and Structural Characterization of Novel Steroid Metabolites

The use of stable isotope-labeled precursors is a cornerstone of modern metabolomics for the discovery of new metabolites. When d6-DHEA is administered to a biological system, any newly identified deuterated compounds are unequivocally marked as being derived from DHEA. The mass shift and characteristic isotopic pattern produced by the deuterium (B1214612) labels greatly aid in the detection of these metabolites within complex biological extracts and facilitate their structural elucidation.

For example, d6-DHEA sulfate is used as an internal standard in "steroidomics" studies that aim to create comprehensive profiles of steroids in biological fluids like cerebrospinal fluid or serum mdpi.comnih.gov. In these analyses, samples are processed and analyzed by mass spectrometry to detect a wide array of steroid conjugates. The presence of a known mass-shifted standard like d6-DHEA sulfate helps in the confident identification of related endogenous sulfated steroids and could be adapted to search for novel, previously uncharacterized metabolic products derived from DHEA.

Mechanistic Studies of Steroid Hormone Pathways Utilizing Deuterium Labeling

Probing Reaction Mechanisms in Steroid Chemical Transformations

The use of deuterium-labeled steroids like 5-Androsten-3β-ol-17-one-d6 is central to studying the kinetic isotope effect (KIE), a phenomenon that provides profound insights into reaction mechanisms. The KIE describes the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. portico.org Since a carbon-deuterium (C-D) bond has a lower zero-point energy than a carbon-hydrogen (C-H) bond, more energy is required to break a C-D bond. portico.org Consequently, if the cleavage of this bond is the slowest, rate-determining step of a reaction, the deuterated compound will react more slowly than its non-deuterated counterpart. portico.orgnih.gov

By measuring the reaction rates of 5-Androsten-3β-ol-17-one and its deuterated isotopologue, 5-Androsten-3β-ol-17-one-d6, with a specific steroidogenic enzyme, researchers can determine if a particular C-H bond is broken during the rate-limiting step. For instance, in the oxidation of steroids by cytochrome P450 enzymes, a significant KIE (where the rate for the hydrogen-containing substrate is faster than the deuterium-containing one) indicates that C-H bond abstraction is a rate-determining part of the catalytic cycle. nih.gov Conversely, the absence of a KIE (a ratio of rates close to 1) suggests that C-H bond breaking is not the rate-limiting step, pointing to other processes like substrate binding or product release as the kinetic bottleneck. ansto.gov.au This method has been instrumental in deciphering the mechanisms of key steroid-converting enzymes such as 3β-hydroxysteroid dehydrogenase (HSD3B) and 17β-hydroxysteroid dehydrogenase (HSD17B), which are crucial in the conversion of DHEA to more active androgens. nih.gov

Table 1: Interpreting Kinetic Isotope Effect (KIE) in Steroid Transformations

| Observed KIE (kH/kD) | Interpretation of the Rate-Determining Step |

|---|---|

| > 2 | C-H bond cleavage is the primary rate-determining step. portico.org |

| 1 - 2 | C-H bond cleavage is partially rate-determining, or other steps are also slow. |

| ≈ 1 | C-H bond cleavage is not the rate-determining step of the reaction. ansto.gov.au |

kH represents the rate constant for the non-deuterated substrate, and kD represents the rate constant for the deuterated substrate.

Investigating Substrate Specificity and Enzyme-Substrate Interactions

Deuterium-labeled steroids are invaluable for elucidating the substrate specificity and interaction dynamics between a steroid and an enzyme's active site. Steroidogenic enzymes often exhibit promiscuity, acting on multiple substrates. 5-Androsten-3β-ol-17-one-d6 can be used as a tracer in competitive assays to determine the preference of an enzyme for DHEA versus other potential substrates. In these experiments, the enzyme is incubated with a mixture of the deuterated DHEA and a non-labeled competing steroid. Mass spectrometry is then used to quantify the deuterated and non-deuterated products, revealing the enzyme's relative activity towards each substrate. ansto.gov.au

This approach helps map the metabolic fate of DHEA within the complex network of steroidogenesis. oup.com For example, the conversion of DHEA to androstenedione (B190577) is catalyzed by HSD3B2, while its conversion to androstenediol (B1197431) is catalyzed by HSD17B. nih.gov By using 5-Androsten-3β-ol-17-one-d6, researchers can precisely track its conversion along these competing pathways (the Δ⁵ and Δ⁴ pathways) and understand how factors like tissue type or the presence of other steroids influence the flux. glowm.comgenome.jp Furthermore, understanding how an enzyme binds its substrate is crucial. The specific positioning of the deuterium (B1214612) label can probe interactions within the active site. If a particular labeled position shows an altered binding affinity or conversion rate, it suggests that this region of the steroid is critical for proper orientation and interaction with catalytic residues in the enzyme's active site. brandeis.edu

Table 2: Key Enzymes in the Metabolism of 5-Androsten-3β-ol-17-one (DHEA)

| Enzyme | Catalyzed Reaction | Pathway |

|---|---|---|

| 3β-hydroxysteroid dehydrogenase (HSD3B2) | Converts DHEA to Androstenedione. | Part of the Δ⁴ pathway. nih.gov |

| 17β-hydroxysteroid dehydrogenase (HSD17B) | Converts DHEA to 5-Androstene-3β,17β-diol. | Continues the Δ⁵ pathway. glowm.com |

| Steroid sulfotransferase (SULT2A1) | Converts DHEA to DHEA-Sulfate (DHEAS). | Major pathway in the adrenals. nih.gov |

Allosteric Regulation and Conformational Dynamics of Steroidogenic Enzymes

The activity of steroidogenic enzymes can be modulated by allosteric regulators—molecules that bind to the enzyme at a site other than the active site, causing a conformational change that alters its catalytic function. While direct studies using 5-Androsten-3β-ol-17-one-d6 to probe allostery are not extensively documented, the principles of KIE can be applied to investigate such phenomena. A change in the enzyme's three-dimensional structure, induced by an allosteric effector, can subtly alter the geometry of the active site. squarespace.com

This change in conformation can affect the alignment of the substrate with the enzyme's catalytic residues, which in turn could influence the rate of C-H bond cleavage. By measuring the KIE for the conversion of 5-Androsten-3β-ol-17-one-d6 in the presence and absence of a suspected allosteric modulator, researchers could detect these conformational shifts. For example, an increase or decrease in the observed KIE upon the addition of a modulator would provide strong evidence that the modulator induces a conformational change that impacts the catalytic step involving C-H bond scission. This provides a dynamic view of enzyme regulation, linking allosteric binding to functional changes in the active site. Such studies are crucial for understanding how metabolic pathways are controlled and for identifying new targets for therapeutic intervention.

Table 3: Hypothetical KIE Data for Detecting Allosteric Regulation

| Experimental Condition | Observed KIE (kH/kD) | Interpretation |

|---|---|---|

| Enzyme + Substrate | 3.5 | Baseline KIE, indicating C-H bond cleavage is rate-determining. |

| Enzyme + Substrate + Allosteric Activator | 2.0 | The activator induces a conformational change that makes C-H bond cleavage less rate-determining, possibly by accelerating this step relative to others. |

Table 4: Mentioned Chemical Compounds

| Compound Name | Other Names |

|---|---|

| 5-Androsten-3β-ol-17-one | Dehydroepiandrosterone (B1670201), DHEA, Androstenolone steraloids.com |

| 5-Androsten-3β-ol-17-one-d6 | Deuterated Dehydroepiandrosterone, DHEA-d6 |

| Testosterone | 17β-hydroxy-androst-4-en-3-one fu-berlin.de |

| Androstenedione | Androst-4-ene-3,17-dione fu-berlin.de |

| 5-Androstene-3β,17β-diol | Androstenediol glowm.com |

| Dehydroepiandrosterone Sulfate | DHEAS |

| Cholesterol |

Future Directions and Emerging Research Avenues for 5 Androsten 3 |a Ol 17 One D6

Integration with Multi-Omics Approaches (e.g., Lipidomics, Proteomics)

The integration of steroidomics with other "omics" disciplines like lipidomics and proteomics offers a more holistic understanding of complex biological systems. 5-Androsten-3β-ol-17-one-d6 plays a crucial role as an internal standard in the steroid profiling component of these multi-omics studies. sigmaaldrich.comnih.gov

Recent research highlights the power of combining quantitative targeted lipidomics and proteomics to uncover molecular fingerprints of various metabolic conditions. nih.gov In such studies, the precise quantification of steroids, facilitated by labeled standards like 5-Androsten-3β-ol-17-one-d6, is essential for building comprehensive protein-lipid topological networks. nih.gov These integrated approaches can reveal novel associations between steroids, lipids, and proteins, offering new insights into the pathophysiology of diseases like cardiovascular disease, diabetes, and cancer. nih.govcreative-proteomics.com

For example, a study investigating metabolic changes in horses after a high-intensity race utilized both lipidomics and proteomics to identify key metabolic shifts. mdpi.com While this particular study did not explicitly mention 5-Androsten-3β-ol-17-one-d6, the methodology underscores the importance of accurate quantification of various biomolecules, for which labeled internal standards are indispensable. The use of robust internal standards ensures that the quantitative data from the steroid arm of a multi-omics study is reliable and can be confidently integrated with proteomic and lipidomic datasets.

Development of Novel Isotopic Labeling Strategies and Positions

The development of new isotopic labeling strategies is a key area of ongoing research. While deuterium (B1214612) labeling is common, there is a growing interest in alternative labeling patterns and the use of other stable isotopes like carbon-13 (¹³C). sigmaaldrich.com The choice of isotope and its position in the molecule can impact the stability of the label and the fragmentation patterns observed in mass spectrometry, which are critical for accurate quantification.

Researchers are exploring new synthetic methods to introduce isotopic labels at various positions within the steroid skeleton. rsc.org For instance, a study reported a method for the differential isotope labeling of hydroxyl and carbonyl steroid hormones using synthesized deuterated derivatization reagents. researchgate.net This approach allows for the simultaneous measurement of different classes of steroids. Future work could involve creating doubly labeled standards, which could be used to trace metabolic pathways and identify events like re-sulfation. anu.edu.au

The selection of the labeling position is crucial to avoid interference with the analyte's fragmentation in the mass spectrometer. The ideal internal standard should have a mass close to the analyte of interest but should not interfere with its characteristic peaks. sigmaaldrich.com Therefore, the synthesis of 5-Androsten-3β-ol-17-one with deuterium atoms at positions that are not easily exchanged or lost during sample preparation and analysis is a continuous area of refinement.

Advances in High-Throughput and Automated Steroid Analysis Platforms

The demand for rapid and reliable steroid analysis in clinical and research settings is driving the development of high-throughput and automated platforms. chromsystems.comchromsystems.com 5-Androsten-3β-ol-17-one-d6 is integral to these systems as an internal standard, ensuring the accuracy and reproducibility of results. sigmaaldrich.comwaters.com

Automated sample preparation systems, such as those that use online solid-phase extraction (SPE), significantly increase the throughput of laboratories. nih.govlcms.cz These systems often handle 96-well plates, allowing for the simultaneous processing of numerous samples. rsc.orgchromsystems.com The use of a deuterated internal standard mix, which can include 5-Androsten-3β-ol-17-one-d6, is a common feature of these high-throughput methods. sigmaaldrich.com

Furthermore, advances in liquid chromatography-tandem mass spectrometry (LC-MS/MS) technology, such as the development of more sensitive and specific instruments, are enabling the quantification of a larger panel of steroids in a single run. chromsystems.commedrxiv.org These multi-steroid profiling methods rely heavily on the use of a comprehensive set of isotopically labeled internal standards to correct for matrix effects and variations in instrument response. sigmaaldrich.comwaters.com The ongoing development of fully automated LC-MS/MS workflows, from sample preparation to data analysis, will continue to enhance the efficiency and reliability of steroid quantification. nih.gov

Application in Systems Biology and Computational Modeling of Steroid Networks

In the field of systems biology, 5-Androsten-3β-ol-17-one-d6 and other labeled steroids are valuable tools for the development and validation of computational models of steroid networks. These models aim to simulate the complex interplay of steroid synthesis, metabolism, and regulation.

Accurate quantitative data, obtained using internal standards like 5-Androsten-3β-ol-17-one-d6, is fundamental for constructing and parameterizing these models. nih.gov By providing precise measurements of steroid concentrations under various physiological and pathological conditions, this data allows for the calibration and refinement of the model's predictions.

Computational methods can also guide the design of future experiments. For example, by modeling the flow of metabolites through steroidogenic pathways, researchers can identify key enzymatic steps or regulatory points. Subsequent experiments, using isotopically labeled tracers, can then be designed to validate these computational predictions. The use of hydrogen-exchange data, which can be obtained using deuterated compounds, can also be used to create distance restraints to filter the results of docking simulations in protein modeling. acs.org This integration of experimental data and computational modeling is a powerful approach for unraveling the complexities of steroid biology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.